

(+)-Methcathinone hydrochloride solubility in various organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methcathinone hydrochloride, (+)-*

Cat. No.: *B3322751*

[Get Quote](#)

An In-depth Technical Guide on the Solubility of (+)-Methcathinone Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-methcathinone hydrochloride in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the solubility characteristics of this compound, which is crucial for a wide range of applications including analytical method development, formulation design, and pharmacological studies.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for (+)-methcathinone hydrochloride. It is important to note that publicly available, peer-reviewed data on the solubility of this specific compound is limited. The data presented here is compiled from technical data sheets from chemical suppliers. The experimental conditions, such as temperature, were not always specified in the source documents.

Solvent	Chemical Formula	Solubility (mg/mL)	Molar Solubility (mol/L, approx.)	Source Citation
Dimethylformamide (DMF)	C ₃ H ₇ NO	1	0.005	[1][2]
Dimethyl sulfoxide (DMSO)	C ₂ H ₆ OS	2	0.010	[1][2]
Ethanol	C ₂ H ₅ OH	5	0.025	[1][2]
Phosphate- Buffered Saline (PBS, pH 7.2)	N/A	10	0.050	[1][2]

Note: The molar solubility was calculated using the molecular weight of (+)-methcathinone hydrochloride (199.68 g/mol).

Qualitative Solubility Data

Qualitative solubility information provides a general understanding of the compound's behavior in different solvents. The following table is based on data from various sources, including monographs and safety data sheets. The terminology used (e.g., "Freely soluble," "Insoluble") is based on standard pharmaceutical definitions.

Solvent	Chemical Formula	Solubility Description	Source Citation
Acetone	C ₃ H ₆ O	Very slightly soluble	[3]
Chloroform	CHCl ₃	Freely soluble	[3]
Diethyl Ether	(C ₂ H ₅) ₂ O	Insoluble	[3]
Hexane	C ₆ H ₁₄	Insoluble	[3]
Methanol	CH ₃ OH	Freely soluble	[3]
Water	H ₂ O	Freely soluble	[3]

Experimental Protocols

The determination of solubility is a critical experimental procedure. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. Below is a detailed protocol for this method, which is generally applicable for determining the solubility of amine hydrochlorides like (+)-methcathinone hydrochloride in organic solvents.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of (+)-methcathinone hydrochloride in a specific organic solvent at a controlled temperature.

Materials and Equipment:

- (+)-Methcathinone hydrochloride (solid)
- Selected organic solvent (analytical grade or higher)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or wrist-action shaker with temperature control
- Analytical balance

- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system
- Reference standard of (+)-methcathinone hydrochloride

Procedure:

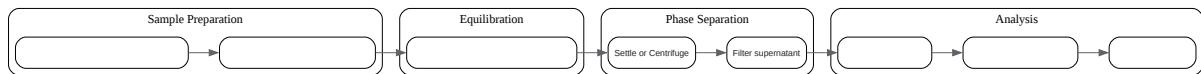
- Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.
- Sample Preparation: Add an excess amount of solid (+)-methcathinone hydrochloride to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.
- Equilibration: Add a known volume of the selected organic solvent to each vial. Cap the vials tightly to prevent solvent evaporation.
- Agitation: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.
- Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.
- Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of (+)-methcathinone hydrochloride.
- Data Analysis: Calculate the solubility of (+)-methcathinone hydrochloride in the solvent at the specified temperature based on the concentration of the saturated solution and the dilution factor.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of (+)-methcathinone hydrochloride in the prepared saturated solutions.

Instrumentation and Conditions (Example):


- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0). The exact composition should be optimized for good peak shape and resolution.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: Approximately 249 nm, which is the λ_{max} for methcathinone.[\[1\]](#)
- Injection Volume: 10 μ L.

Procedure:

- Standard Curve Preparation: Prepare a series of standard solutions of (+)-methcathinone hydrochloride of known concentrations in the same solvent used for the solubility experiment.
- Analysis: Inject the standard solutions and the diluted sample solutions into the HPLC system.
- Calibration: Generate a standard curve by plotting the peak area of the analyte against the concentration of the standard solutions.
- Concentration Determination: Determine the concentration of (+)-methcathinone hydrochloride in the diluted sample solutions by interpolating their peak areas from the standard curve.
- Solubility Calculation: Calculate the original solubility by multiplying the determined concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

This guide provides a foundational understanding of the solubility of (+)-methcathinone hydrochloride. For further in-depth studies, it is recommended that researchers perform their own solubility determinations under their specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. swgdrug.org [swgdrug.org]
- To cite this document: BenchChem. [(+)-Methcathinone hydrochloride solubility in various organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3322751#methcathinone-hydrochloride-solubility-in-various-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

